molecular formula C20H28O4 B12432107 Pterokaurane L1

Pterokaurane L1

Cat. No.: B12432107
M. Wt: 332.4 g/mol
InChI Key: AURKCYFYZBQUIZ-SDNLWJFQSA-N
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Description

Pterokaurane L1 is a diterpenoid compound isolated from the roots of Pteris multifida, a fern species known for its medicinal properties. This compound belongs to the ent-kaurane diterpenoid family, which is characterized by its anti-neuroinflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pterokaurane L1 involves the extraction of the compound from the roots of Pteris multifida using an 80% methanolic extract. The compound is then isolated through chromatographic techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely involves large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced chromatographic techniques ensures the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Pterokaurane L1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under controlled conditions to introduce oxygen functionalities.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed to reduce specific functional groups.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) and halide ions (Cl-, Br-) under basic or acidic conditions.

Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which exhibit enhanced biological activities.

Scientific Research Applications

Pterokaurane L1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Comparison with Similar Compounds

Pterokaurane L1 is unique among ent-kaurane diterpenoids due to its specific anti-neuroinflammatory properties. Similar compounds include:

These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities. This compound’s ability to significantly inhibit nitric oxide production and reduce pro-inflammatory mediators sets it apart as a potential lead compound for anti-neuroinflammatory drug development .

Properties

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

(1R,5R,9R,10R)-10-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C20H28O4/c1-12-13-5-10-20(24)18(3)8-4-7-17(2,16(22)23)14(18)6-9-19(20,11-13)15(12)21/h13-14,24H,1,4-11H2,2-3H3,(H,22,23)/t13?,14?,17-,18-,19+,20-/m1/s1

InChI Key

AURKCYFYZBQUIZ-SDNLWJFQSA-N

Isomeric SMILES

C[C@]1(CCC[C@@]2(C1CC[C@]34[C@]2(CCC(C3)C(=C)C4=O)O)C)C(=O)O

Canonical SMILES

CC1(CCCC2(C1CCC34C2(CCC(C3)C(=C)C4=O)O)C)C(=O)O

Origin of Product

United States

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